2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions: Introduction of the 3,4-dimethylphenyl group and the 3-methoxybenzyl group can be done through nucleophilic substitution reactions using suitable halides and bases.
Acylation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the pyridazinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
- 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-ethoxybenzyl)acetamide
Uniqueness
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the 3-methoxybenzyl group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H23N3O3/c1-15-7-8-18(11-16(15)2)20-9-10-22(27)25(24-20)14-21(26)23-13-17-5-4-6-19(12-17)28-3/h4-12H,13-14H2,1-3H3,(H,23,26) |
InChI Key |
YJOQWZBRYOZQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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